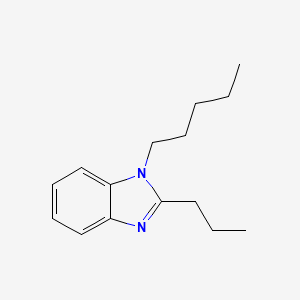![molecular formula C24H32O B15002246 Furan, 2,5-ditricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B15002246.png)
Furan, 2,5-ditricyclo[3.3.1.1(3,7)]dec-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-BIS(ADAMANTAN-1-YL)FURAN is a compound that features a furan ring substituted with two adamantane groups at the 2 and 5 positions. Adamantane is a highly symmetrical and stable polycyclic hydrocarbon, known for its diamond-like structure. The incorporation of adamantane groups into the furan ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-BIS(ADAMANTAN-1-YL)FURAN typically involves the reaction of furan derivatives with adamantane-based reagents. One common method is the condensation of adamantanone with furan in the presence of a strong base such as potassium hydroxide (KOH) and a phase-transfer catalyst like 18-crown-6 . This method, however, can be high-cost and requires specific reagents.
Industrial Production Methods
Industrial production of 2,5-BIS(ADAMANTAN-1-YL)FURAN may involve more scalable and cost-effective methods, such as catalytic hydrogenation or oxidative dehydrogenation of adamantane derivatives in the presence of suitable catalysts . These methods aim to optimize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
2,5-BIS(ADAMANTAN-1-YL)FURAN undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the adamantane groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions include various substituted furan derivatives, furanones, and dihydrofuran compounds .
Scientific Research Applications
2,5-BIS(ADAMANTAN-1-YL)FURAN has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-BIS(ADAMANTAN-1-YL)FURAN involves its interaction with specific molecular targets and pathways. The adamantane groups enhance the compound’s stability and facilitate its interaction with hydrophobic regions of biological molecules . This interaction can disrupt enzyme activity, inhibit microbial growth, and modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: A compound with similar adamantane-based structure but different reactivity and applications.
2-(2-Adamantylidene)butyronitrile: Another adamantane derivative with distinct chemical properties.
Adamantane-based Schiff Bases: Compounds with diverse therapeutic applications, including antiviral and anticancer activities.
Uniqueness
2,5-BIS(ADAMANTAN-1-YL)FURAN is unique due to its dual adamantane substitution on the furan ring, which imparts enhanced stability, reactivity, and potential for diverse applications in various fields .
Properties
Molecular Formula |
C24H32O |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2,5-bis(1-adamantyl)furan |
InChI |
InChI=1S/C24H32O/c1-2-22(24-12-18-6-19(13-24)8-20(7-18)14-24)25-21(1)23-9-15-3-16(10-23)5-17(4-15)11-23/h1-2,15-20H,3-14H2 |
InChI Key |
JTWOCFNMWGEIPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(1-{[4-(dimethylsulfamoyl)phenyl]carbonyl}-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B15002168.png)
![N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002175.png)
![1-{[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}-3,5-dimethylpiperidine](/img/structure/B15002177.png)
![3-(4-Chlorophenyl)-5-(furan-2-yl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15002191.png)
![ethyl 5-({4-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15002197.png)
![7-[(6-bromo-4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15002205.png)

![N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B15002227.png)
![6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B15002238.png)
![3-(4-Fluorophenyl)-7-[4-(methylsulfanyl)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15002250.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B15002254.png)
![1'-(2-chlorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B15002258.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide](/img/structure/B15002265.png)
![1-(2-methoxyphenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazine](/img/structure/B15002270.png)
